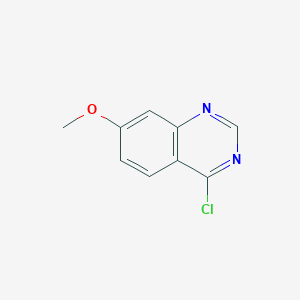
4-Chloro-7-methoxyquinazoline
Übersicht
Beschreibung
4-Chloro-7-methoxyquinazoline (4-CMQ) is an organic compound belonging to the quinazoline class of compounds. It is a colorless solid, and is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. 4-CMQ is an important compound for the research and development of new drugs and has been used in a variety of studies in the fields of medicine, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Medicinal Chemistry
- 4-Chloro-7-methoxyquinazoline is a type of quinazoline, a class of heterocyclic compounds . Quinazolines have proven their significance in the field of organic synthesis and medicinal chemistry due to their wide range of biological and pharmacological properties .
- Numerous synthetic methods have been developed for the synthesis of quinazolines and their derivatives . This includes the development of novel and improved synthetic methods with or without the assistance of transition-metal catalysts for the synthesis and functionalization of a nitrogen-containing heterocyclic framework .
- These methods have potential applications in the area of medicinal chemistry and material sciences .
Anti-Tumor Activity
- A series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized and evaluated for their antiproliferative activities against human cancer cell lines .
- Among all the target compounds, one compound displayed the most potent anti-proliferative activity against MGC-803 cells in vitro .
Metal-Catalyzed Synthesis
- Quinazolines, including 4-Chloro-7-methoxyquinazoline, are used in the development of novel and improved synthetic methods with or without the assistance of transition-metal catalysts .
- These methods have potential applications in the area of medicinal chemistry and material sciences .
- For example, in 2016, Glorius and team achieved the Cp*Co(III)-catalyzed [4 + 2] cycloaddition reaction of imines with dioxazolone using AgSbF6 as an oxidant and sodium acetate as a base .
Chemical Synthesis
- 4-Chloro-7-methoxyquinazoline has a wide range of applications in the chemical synthesis of natural products, pharmaceuticals, and other organic molecules .
Transition Metal-Catalyzed Synthesis
- Quinazolines, including 4-Chloro-7-methoxyquinazoline, are used in the development of new synthetic methods employing transition metal-catalyzed reactions .
- These methods have potential applications in the area of medicinal chemistry and material sciences .
- For example, in 2016, Glorius and team achieved the Cp*Co(III)-catalyzed [4 + 2] cycloaddition reaction of imines with dioxazolone using AgSbF6 as an oxidant and sodium acetate as a base .
Antineoplastic Agents
- A series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized and evaluated for their antiproliferative activities against human cancer cell lines .
- Among all the target compounds, one compound displayed the most potent anti-proliferative activity against MGC-803 cells in vitro .
- Further mechanism studies revealed that this compound could inhibit the colony formation and migration of MGC-803 cells . At the same time, it could induce apoptosis of MGC-803 cells and induced cell cycle arrest at G1-phase .
- These findings suggest that this compound might be a valuable solution to optimize anilinoquinazoline-based antineoplastic agents .
Eigenschaften
IUPAC Name |
4-chloro-7-methoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-6-2-3-7-8(4-6)11-5-12-9(7)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQZHZBMDPEBQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596532 | |
| Record name | 4-Chloro-7-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-methoxyquinazoline | |
CAS RN |
55496-52-1 | |
| Record name | 4-Chloro-7-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-7-methoxy-quinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol](/img/structure/B1591785.png)
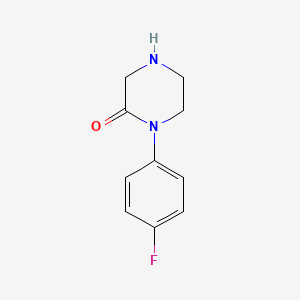
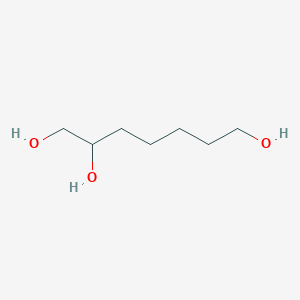
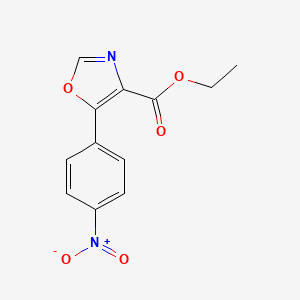

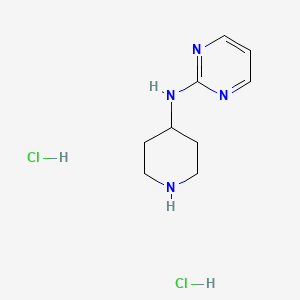
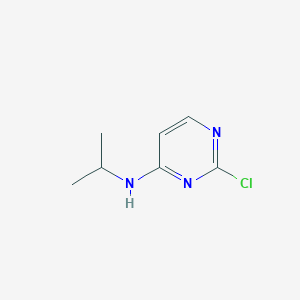
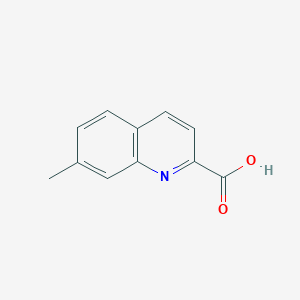


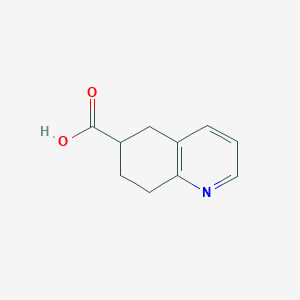
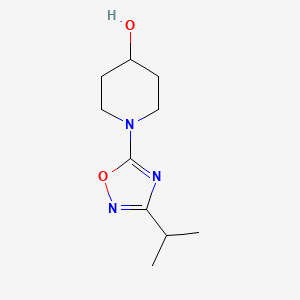
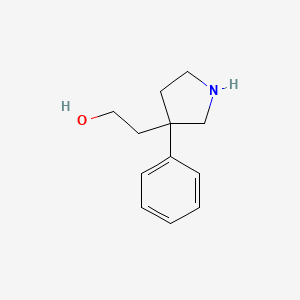
![N-{[Diethoxy(methyl)silyl]methyl}cyclohexanamine](/img/structure/B1591808.png)